![molecular formula C16H25N3O2 B5346845 8-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5346845.png)
8-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Applications De Recherche Scientifique
The compound 8-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one has shown potential applications in various areas of scientific research. It has been studied for its antifungal, antibacterial, and antitumor activities. Additionally, it has been found to possess anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Mécanisme D'action
The exact mechanism of action of 8-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one is not fully understood. However, studies have suggested that it may work by inhibiting the growth of microorganisms, inducing cell death in tumor cells, and reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including fungi and bacteria. Additionally, it has been shown to induce apoptosis in tumor cells and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 8-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one in lab experiments is its potential to exhibit multiple biological activities. This makes it a valuable compound for studying various diseases and their treatments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 8-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one. One potential direction is to study its potential use in treating various inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further research could be done to understand the exact mechanism of action of this compound and to identify any potential side effects or toxicity. Finally, future studies could focus on developing more efficient synthesis methods for this compound to make it more accessible for research purposes.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various areas of scientific research. Its antifungal, antibacterial, antitumor, and anti-inflammatory properties make it a valuable compound for studying various diseases and their treatments. Further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of 8-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one involves the reaction between 2-(1-isopropyl-1H-imidazol-2-yl) ethanol and 1,7-dichloro-4-oxaspiro[4.5]decane in the presence of sodium hydride. This reaction leads to the formation of the desired compound with a yield of 55-60%.
Propriétés
IUPAC Name |
9-[(1-propan-2-ylimidazol-2-yl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-13(2)19-10-8-17-14(19)12-18-9-7-16(5-3-11-21-16)6-4-15(18)20/h8,10,13H,3-7,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAMJXVWUXMIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1CN2CCC3(CCCO3)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-ethyl-2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5346782.png)

![4-(diethylamino)benzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5346786.png)
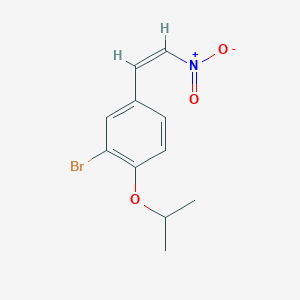
![5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5346798.png)
![7-(3-chlorophenyl)-4-[(diethylamino)acetyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5346812.png)
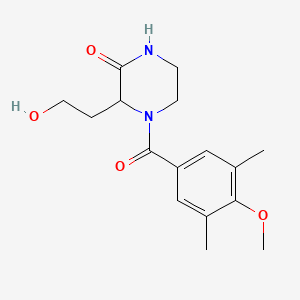
![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5346834.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B5346838.png)
![4-{4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5346842.png)
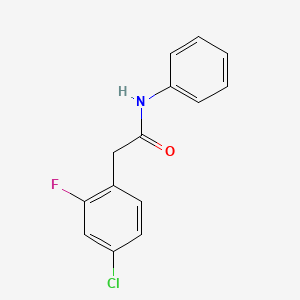
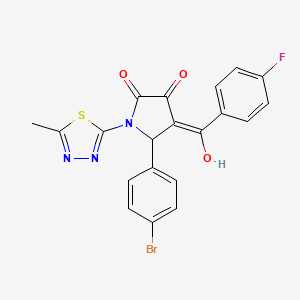
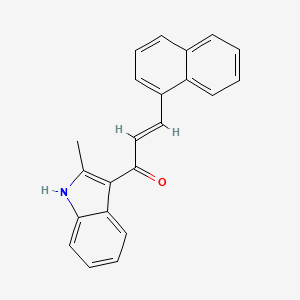
![3-(3-hydroxypropyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5346875.png)